
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is a complex organic compound characterized by its unique cyclic structure and multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxy-2-methylpropanol with a tetraethylene glycol derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the cyclic ether structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is used as a building block for the synthesis of more complex molecules. Its cyclic ether structure makes it a valuable intermediate in the preparation of polymers and other macromolecules.
Biology
In biological research, this compound can be used as a model system to study the behavior of cyclic ethers in biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The unique structure of this compound allows for the attachment of various functional groups, making it a versatile candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism by which 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane exerts its effects depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Crown Ethers: Similar in structure but often larger and more complex.
Cyclodextrins: Cyclic oligosaccharides with different functional properties.
Polyethylene Glycol (PEG) Derivatives: Linear or branched polymers with ether linkages.
Uniqueness
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific cyclic structure and the presence of multiple ether linkages, which confer distinct chemical and physical properties. Its relatively small size compared to crown ethers and cyclodextrins makes it more suitable for certain applications where larger molecules would be less effective.
特性
CAS番号 |
138948-56-8 |
|---|---|
分子式 |
C13H26O5 |
分子量 |
262.34 g/mol |
IUPAC名 |
2-(2-methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C13H26O5/c1-13(2,14-3)10-12-11-17-7-6-15-4-5-16-8-9-18-12/h12H,4-11H2,1-3H3 |
InChIキー |
WAQAPWJNMRWPFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1COCCOCCOCCO1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


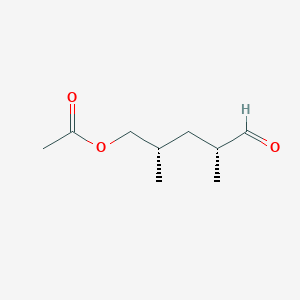

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
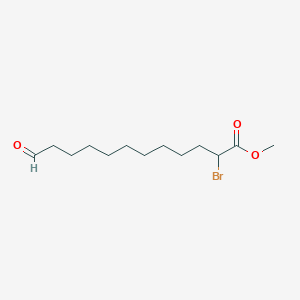
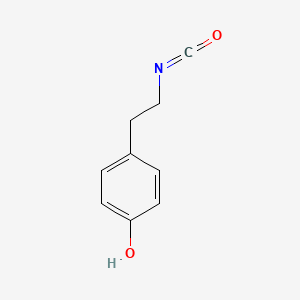

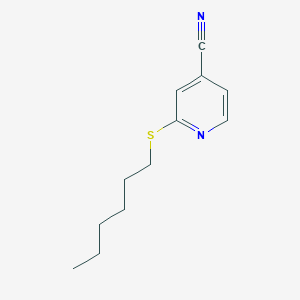
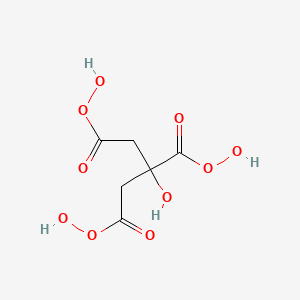
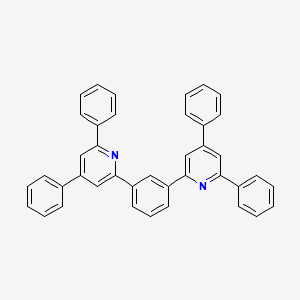
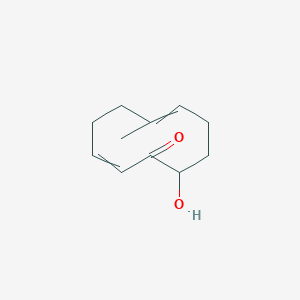

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
